molecular formula C22H36OP2 B8136307 (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide

(2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide

Cat. No.: B8136307
M. Wt: 378.5 g/mol
InChI Key: PFNSFIIPVBDTTF-MUGJNUQGSA-N
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Description

(2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide is a complex organophosphorus compound It is characterized by its unique structure, which includes two diethylphospholane rings connected to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide typically involves the following steps:

    Formation of Diethylphospholane Rings: The initial step involves the formation of the diethylphospholane rings. This can be achieved through the reaction of ethylphosphine with an appropriate dihalide under controlled conditions.

    Coupling with Phenyl Group: The diethylphospholane rings are then coupled with a phenyl group. This step often requires the use of a palladium catalyst to facilitate the coupling reaction.

    Oxidation: The final step involves the oxidation of the phospholane rings to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can convert the 1-oxide back to the parent phospholane.

    Substitution: The compound can undergo substitution reactions, where one of the ethyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher oxidation state phospholanes, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalysis and material science.

Biology

In biology, this compound has potential applications as a probe for studying phospholipid interactions. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and protein-lipid interactions.

Medicine

In medicine, research is ongoing to explore the potential of this compound as a therapeutic agent. Its unique structure and reactivity may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.

Mechanism of Action

The mechanism by which (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological membranes can influence membrane dynamics and protein-lipid interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-2,5-Diethylphospholane: A simpler analog without the phenyl group.

    (2S,5S)-1-Phenyl-2,5-diethylphospholane: Similar structure but lacks the second phospholane ring.

    (2S,5S)-1-(2-Phenyl)-2,5-diethylphospholane 1-oxide: Similar but with different substitution patterns.

Uniqueness

The uniqueness of (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide lies in its dual phospholane rings and phenyl group, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring stable metal complexes and specific interactions with biological membranes.

Properties

IUPAC Name

(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36OP2/c1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNSFIIPVBDTTF-MUGJNUQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36OP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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